N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-ethyl-3-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-[(2,5-difluorophenyl)methyl]cyclopentanamine: This compound has a similar difluorophenyl group but differs in the amine structure, leading to different chemical and biological properties.
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide: This compound contains a benzamide moiety and exhibits different pharmacological activities compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-8-13(9(2)17-18)16-7-10-6-11(14)4-5-12(10)15/h4-6,8,16H,3,7H2,1-2H3 |
InChI Key |
QJYSWNFGGFNLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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